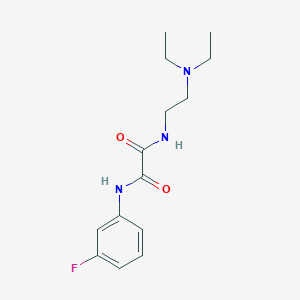

N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

N1-(2-(Diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a diethylaminoethyl group at the N1 position and a 3-fluorophenyl moiety at the N2 position. Oxalamides are a class of compounds known for their versatility in medicinal chemistry and industrial applications, including flavor enhancement and enzyme inhibition.

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-3-18(4-2)9-8-16-13(19)14(20)17-12-7-5-6-11(15)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNKIDOYVZWZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves the reaction of diethylamine with an appropriate ethyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with 3-fluorophenyl isocyanate to form the desired oxalamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the fluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted oxalamide derivatives with various functional groups.

Scientific Research Applications

N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to biological targets through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide and related oxalamides:

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (F, Cl): The 3-fluorophenyl group in the target compound and analogs like BNM-III-170 and Compound 23 may enhance binding to hydrophobic pockets in enzymes or receptors . Basic Moieties (Diethylaminoethyl vs. Pyridinyl): The diethylaminoethyl group in the target compound differs from S336’s pyridinylethyl group, which is critical for umami receptor activation. The tertiary amine in the target compound could improve solubility but may alter metabolic stability .

Synthetic Yields and Feasibility: Oxalamides with aromatic substituents (e.g., 3-fluorophenyl, 4-methoxyphenethyl) are typically synthesized via coupling reactions, with yields ranging from 23% to 83% depending on steric and electronic factors . The target compound’s diethylaminoethyl group may require optimized conditions to mitigate side reactions.

The diethylaminoethyl group in the target compound may necessitate additional cytochrome P450 inhibition studies, as seen with S5456 (51% CYP3A4 inhibition at 10 µM) .

Therapeutic Potential: While S336 is commercialized as a flavoring agent, BNM-III-170 and Regorafenib analogs demonstrate therapeutic applications in immunology and oncology, respectively .

Biological Activity

N1-(2-(diethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHFNO

- Molecular Weight: Approximately 295.34 g/mol

The compound features a diethylamino group, a fluorophenyl moiety, and an oxalamide linkage, which contribute to its biological properties. The synthesis typically involves the reaction of diethylamine with an appropriate ethyl halide to form the diethylaminoethyl intermediate, which is then reacted with 3-fluorophenyl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing potential pharmacological effects:

- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group is thought to enhance lipophilicity, improving cell membrane penetration and facilitating interactions with intracellular targets .

- Enzyme Inhibition: The oxalamide structure may allow the compound to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic benefits .

- Neuroprotective Effects: Research indicates that compounds with similar structures may possess neuroprotective properties, suggesting that this compound could be explored for applications in neurodegenerative diseases .

The mechanism of action for this compound involves several key interactions:

- Binding Affinity: The diethylamino group enhances binding through hydrogen bonding and electrostatic interactions with biological targets such as receptors and enzymes .

- Stabilization of Conformation: The oxalamide linkage stabilizes the compound's conformation, facilitating effective interactions with biomolecules .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(2-(dimethylamino)ethyl)-N2-(3-fluorophenyl)oxalamide | Dimethylamino group | Potential anticancer effects |

| N1-(2-(diethylamino)ethyl)-N2-(4-fluorophenyl)oxalamide | Para fluorine substitution | Varies in enzyme inhibition |

| N1-(2-(diethylamino)ethyl)-N2-(3-chlorophenyl)oxalamide | Chlorine substitution | Different pharmacokinetic properties |

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

- Study on Cytotoxicity: A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), leading to apoptosis through mitochondrial pathways .

- Inhibition of Enzymatic Activity: Research showed that the compound inhibited the activity of specific kinases involved in cancer progression, indicating its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.